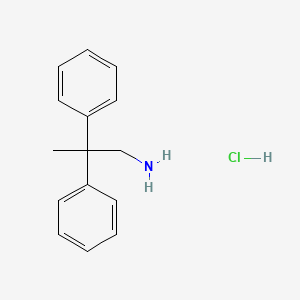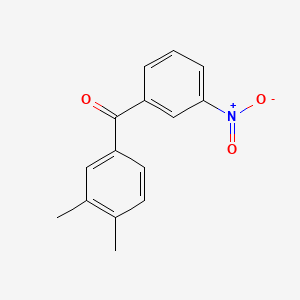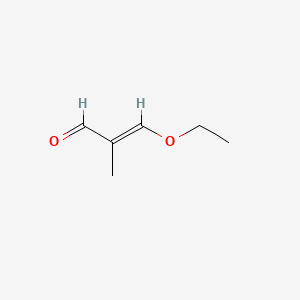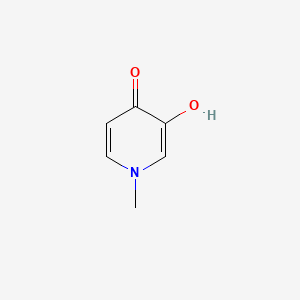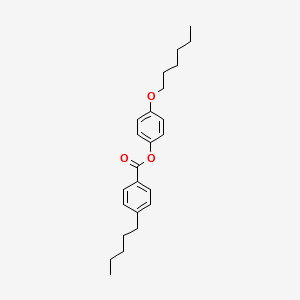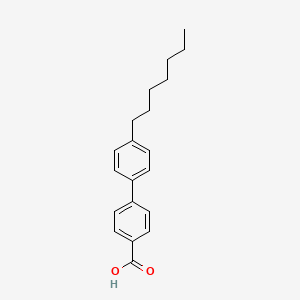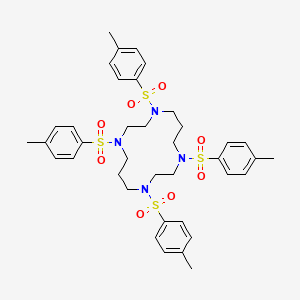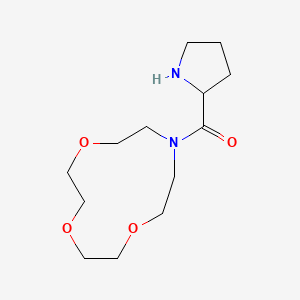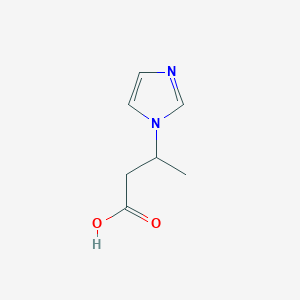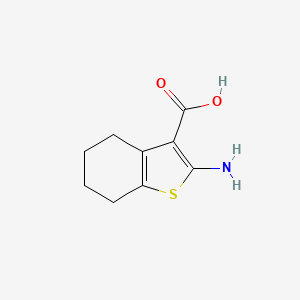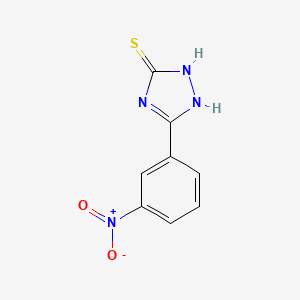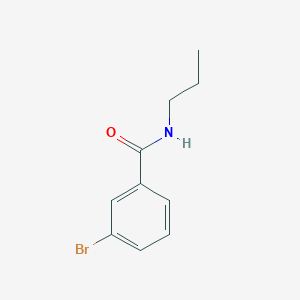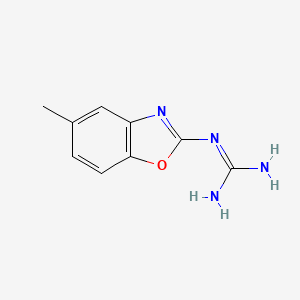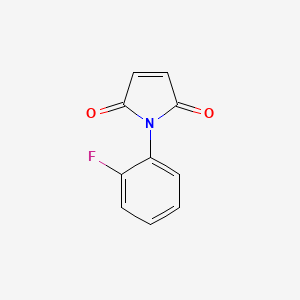
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-fluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The pyrrole-2,5-dione moiety is known for its electron-deficient nature and is often used in the synthesis of dyes, pharmaceuticals, and materials with specific optical properties.
Synthesis Analysis
The synthesis of derivatives of pyrrole-2,5-dione, such as 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, can be achieved through various synthetic routes. One efficient method for synthesizing tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to our compound of interest, involves a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione. The use of p-toluenesulfonic acid as a catalyst has been identified as crucial for obtaining high yields of these compounds . Although the specific synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by a conjugated system that can be further modified by substituents on the aromatic rings. Strategic placement of electron-withdrawing groups, such as fluorine, can lead to the formation of acceptor-donor-acceptor type fluorophores, which can significantly alter the optical properties of the compound . The presence of nitrophenyl groups in related compounds has been shown to facilitate deprotonation and anion binding, leading to a color change, which suggests that the fluorophenyl group in our compound may also influence its electronic behavior .
Chemical Reactions Analysis
The reactivity of pyrrole-2,5-dione derivatives can be influenced by the substituents present on the aromatic rings. For instance, the presence of nitrophenyl groups has been shown to enable deprotonation in the presence of fluoride ions, resulting in a color change . This indicates that the 1-(2-fluorophenyl) substituent in our compound may also participate in specific chemical reactions, such as deprotonation or anion binding, although the exact reactions would depend on the experimental conditions and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives, such as solubility, can vary significantly depending on the nature of the substituents and the solvent used. For example, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound similar to our compound of interest, has been studied in various solvents, showing that solubility increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . These findings suggest that the solubility of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione would also be influenced by the solvent and temperature, although the specific solubility profile would need to be determined experimentally.
科学的研究の応用
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Scientific Field: Biomedical Research .
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines are used as a scaffold for antitumor agents .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have shown significant biological activity, and their use as antitumor agents corresponds to 15% of the biomedical applications .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Safety And Hazards
特性
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAFSGPGGEGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390027 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
63566-53-0 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

